2-(Methyl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid
Overview
Description
2-(Methyl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a methylamino group
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, exhibit a broad spectrum of biological activity . They are structural units of nucleic acids, coenzymes, and alkaloids, and are used in various synthetic medicines .
Mode of Action
It is known that pyrimidine derivatives have a wide range of biological activities, including antibacterial, antifungal, antitumor, anti-inflammatory, anesthetic, anticonvulsant, antioxidant, antiviral, anti-hiv, antitubercular, antimalarial, and cardio-tonic activities .
Biochemical Pathways
It is known that pyrimidine derivatives can inhibit a wide range of enzymes .
Result of Action
It is known that pyrimidine derivatives have a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield the desired compound . The reaction conditions often require controlled temperatures and the use of specific solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(Methyl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and pyrrolidine-substituted molecules. Examples include:
- 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
- Pyrrolidine-substituted benzonitrile derivatives
Uniqueness
What sets 2-(Methyl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[methyl-(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-14(7-11(16)17)9-6-10(13-8-12-9)15-4-2-3-5-15/h6,8H,2-5,7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCWSXPGVCHUBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=NC(=C1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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